molecular formula C19H11NO4S B14280208 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 120973-48-0

5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B14280208
CAS No.: 120973-48-0
M. Wt: 349.4 g/mol
InChI Key: UCESDIRDMRTRHJ-UHFFFAOYSA-N
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Description

5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione: belongs to the thiazole family, which is a class of heterocyclic organic compounds. Thiazoles feature a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound’s structure includes a benzofuran ring fused with a thiazolidine ring, resulting in its unique properties .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. The benzoyl group is then introduced to yield the final product.

Reaction Conditions::

    Starting Material: Benzofuran-2-carboxylic acid

    Reagents: Thiosemicarbazide, benzoyl chloride

    Catalyst: Acidic conditions (e.g., sulfuric acid)

    Temperature: Typically at reflux

    Solvent: Organic solvents (e.g., ethanol, dichloromethane)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common Reagents::

    Benzoyl Chloride: Used for introducing the benzoyl group.

    Thiosemicarbazide: Key in forming the thiazolidine ring.

Major Products:: The main product is 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It exhibits antimicrobial, antifungal, and antitumor properties.

    Chemistry: As a versatile building block for designing new molecules.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While unique, this compound shares similarities with other thiazoles, such as sulfathiazole, Ritonavir, and Abafungin . Its distinct structure sets it apart in terms of reactivity and applications.

Properties

CAS No.

120973-48-0

Molecular Formula

C19H11NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

5-[(2-benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H11NO4S/c21-17(12-4-2-1-3-5-12)15-10-13-8-11(6-7-14(13)24-15)9-16-18(22)20-19(23)25-16/h1-10H,(H,20,22,23)

InChI Key

UCESDIRDMRTRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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